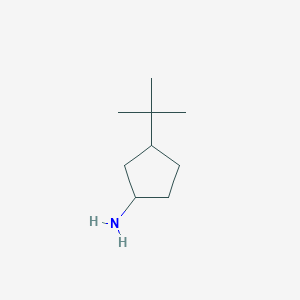

3-tert-Butylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-4-5-8(10)6-7/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNCLUXXFWNCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609836 | |

| Record name | 3-tert-Butylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-95-7 | |

| Record name | 3-tert-Butylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butylcyclopentan 1 Amine and Its Molecular Scaffolds

Strategic Approaches to Constructing the 3-tert-Butylcyclopentane Core

The formation of the sterically demanding 3-tert-butylcyclopentane framework is a key challenge in the synthesis of the target amine. Two primary strategies are employed: the formation of the cyclopentane (B165970) ring from acyclic precursors and the functionalization of a pre-existing cyclopentane system.

Cycloalkene Precursors and Ring-Closing Transformations

The construction of the cyclopentane ring often begins with acyclic precursors that are induced to cyclize. Ring-closing metathesis (RCM) and other cyclization reactions are powerful tools in this regard. studysmarter.co.ukorganic-chemistry.org The choice of catalyst, often based on ruthenium or other transition metals, and reaction conditions such as temperature and pressure are critical for achieving high yields and selectivity. studysmarter.co.uk For instance, the cyclization of a linear pentane (B18724) derivative can be catalyzed by heating in the presence of catalysts like platinum or palladium. studysmarter.co.uk

Key factors influencing these ring-closing reactions include:

The Thorpe-Ingold Effect: The presence of a quaternary carbon, such as the one bearing the tert-butyl group, can accelerate the rate of ring formation. baranlab.org

Baldwin's Rules: These rules predict the favorability of different ring closure reactions based on the trajectory of the reacting atoms. For cyclopentane formation, 5-exo-tet cyclizations are generally favored. baranlab.org

Heteroatom Substitution: Replacing carbon atoms in the acyclic chain with heteroatoms can reduce transannular strain and facilitate ring closure. baranlab.org

A variety of ring-closing strategies have been developed, including:

Radical Annulation: Free radical-based methods can be employed to construct the cyclopentane ring. scite.ai

[3+2] Cycloadditions: Metal-free cycloaddition reactions of cyclopropyl (B3062369) ketones with alkenes can yield highly substituted cyclopentanes. organic-chemistry.org

Tandem Carbonyl-Olefin Metathesis and Transfer Hydrogenation: This approach allows for the stereoselective synthesis of 1,2-cis-disubstituted cyclopentanes. organic-chemistry.org

Electrocyclic Ring Closure: Under thermal or photochemical conditions, acyclic conjugated systems can undergo electrocyclic reactions to form cyclic compounds. masterorganicchemistry.com

Functionalization of Pre-existing Cyclopentane Systems

An alternative to building the cyclopentane ring is to introduce the tert-butyl group onto a pre-existing cyclopentane scaffold. This is often achieved through the alkylation of cyclopentanone (B42830) or its derivatives.

One common method involves the reaction of 2-cyclopenten-1-one (B42074) with tert-butyl lithium, followed by hydrolysis to yield 3-tert-butylcyclopentanone. Another approach is the Friedel-Crafts alkylation of cyclopentanone derivatives using tert-butyl halides in the presence of a Lewis acid catalyst like aluminum chloride. The significant steric hindrance of the tert-butyl group can influence the regioselectivity of these reactions, often requiring optimized conditions such as low temperatures and extended reaction times.

The tert-butyl group is generally considered a sterically demanding and conformationally rigidifying moiety. udg.edu Recent research has even explored the functionalization of the typically inert C-H bonds of a tert-butyl group, highlighting its potential as a reactive handle in complex molecule synthesis. udg.edu

Introduction of the Amine Functionality into the 3-tert-Butylcyclopentane Framework

Once the 3-tert-butylcyclopentane core is established, the next critical step is the introduction of the amine group. Several reliable methods are available for this transformation.

Reductive Amination Protocols for Carbonyl Precursors

Reductive amination is a widely used and versatile method for converting ketones and aldehydes to amines. researchgate.netnih.gov In the context of 3-tert-butylcyclopentan-1-amine synthesis, the precursor is typically 3-tert-butylcyclopentanone. The reaction involves the condensation of the ketone with an amine source, most commonly ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. researchgate.netresearchgate.net

Various reducing agents and catalytic systems can be employed for this transformation. Ruthenium-based catalysts supported on materials like niobium oxide have shown high efficacy in the reductive amination of cyclopentanone. researchgate.net The choice of solvent and the use of ammonia in solution can help to suppress the formation of secondary and tertiary amine byproducts. researchgate.net

| Catalyst System | Ketone Precursor | Amine Source | Reducing Agent | Key Features |

| Ru/Nb₂O₅ | Cyclopentanone | Ammonia | H₂ | High yield of cyclopentylamine (B150401). researchgate.net |

| Raney Ni | Cyclopentanone | Ammonia | H₂ | N-cyclopentyliminocyclopentane identified as a key intermediate. researchgate.net |

| Visible light/Silane | Aldehydes | Secondary Amines | Alkyl Halides | Metal-free, modular synthesis of tertiary amines. nih.gov |

Conversion of Nitro, Azido, or Nitrile Intermediates to Amines

An alternative strategy involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to an amine.

Reduction of Nitro Compounds: A nitro group can be introduced and then reduced to a primary amine. Various methods exist for the reduction of nitro compounds, including catalytic hydrogenation and the use of reducing agents like zinc powder. google.comorganic-chemistry.org The synthesis of nitroaromatic compounds can be achieved through multicomponent ring transformations. nih.gov

Reduction of Azides: Azides are versatile intermediates that can be readily converted to primary amines. The Staudinger reaction, using phosphines, is a classic method for this transformation. rsc.org Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or the CeCl₃·7H₂O/NaI system, are also effective. researchgate.netorganic-chemistry.org Azides can be prepared from alcohols using reagents like diphenylphosphoryl azide (B81097) (DPPA). nih.gov

Reduction of Nitriles: While less commonly discussed in the direct context of this compound, the reduction of a nitrile group is a standard method for primary amine synthesis.

| Precursor | Reagent/Catalyst | Product | Reference |

| Nitro Compound | Carbon Monoxide, Water, Alkaline Medium | Primary Amine | google.com |

| Azide | Triphenylphosphine (Staudinger Reaction) | Primary Amine | rsc.org |

| Azide | CeCl₃·7H₂O/NaI | Primary Amine | researchgate.net |

Direct Amination Reactions

Direct amination reactions, where a C-H bond is directly converted to a C-N bond, represent a more atom-economical approach. While challenging, especially on unactivated C-H bonds, research in this area is ongoing.

Diastereoselective and Enantioselective Synthesis of this compound

The controlled synthesis of specific stereoisomers of this compound requires careful consideration of both relative and absolute stereochemistry. Key strategies often commence from a chiral precursor, such as (S)-3-tert-butylcyclopentanone, which can be prepared through the alkylation of cyclopentanone followed by chiral resolution.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds. nih.govnih.govcolab.ws In the context of this compound, a chiral auxiliary could be employed at various stages. One hypothetical approach involves the diastereoselective alkylation of a cyclopentanone enolate attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. The steric hindrance of the auxiliary would direct the incoming tert-butyl group to a specific face of the enolate, thereby establishing the desired stereocenter at the 3-position. Subsequent removal of the auxiliary and conversion of the ketone to an amine would yield the target compound.

Alternatively, a chiral auxiliary could be used to direct the introduction of the amine group onto a pre-existing 3-tert-butylcyclopentane scaffold. For instance, the condensation of 3-tert-butylcyclopentanone with a chiral amine, followed by diastereoselective reduction of the resulting imine, could provide a stereocontrolled route to the desired amine.

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, several catalytic strategies can be envisioned. One potential route is the asymmetric conjugate addition of a tert-butyl nucleophile to cyclopentenone, catalyzed by a chiral metal complex. This would establish the stereocenter at the 3-position with high enantioselectivity. The resulting chiral ketone can then be converted to the amine.

Another approach is the catalytic asymmetric reduction of 3-tert-butylcyclopentenone. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to effect the highly enantioselective reduction of enones to chiral allylic alcohols, which can be further functionalized to the amine. Furthermore, the direct asymmetric reductive amination of 3-tert-butylcyclopentanone, using a chiral catalyst and an ammonia source, could provide a direct entry to the target amine with control over the newly formed stereocenter at the 1-position.

Control of Relative and Absolute Stereochemistry

The stereochemical outcome of the synthesis of this compound is determined by the stereochemistry of the starting materials and the selectivity of the reactions employed. Starting from an enantiomerically pure precursor, such as (S)-3-tert-butylcyclopentanone, allows for the control of the absolute stereochemistry at the 3-position. nih.govnih.gov

The subsequent introduction of the amine group at the 1-position generates a second stereocenter, leading to the formation of diastereomers (cis and trans). The relative stereochemistry between the amine and the tert-butyl group can be controlled by the method of amination. For example, the reductive amination of 3-tert-butylcyclopentanone can lead to a mixture of cis- and trans-isomers. The diastereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions, with bulkier reducing agents often favoring the formation of the trans-isomer due to steric hindrance.

The absolute configuration of the final product is a composite of the stereochemistry at both the C1 and C3 positions. For instance, starting with (S)-3-tert-butylcyclopentanone, reductive amination could yield either (1R,3S)-3-tert-butylcyclopentan-1-amine (cis) or (1S,3S)-3-tert-butylcyclopentan-1-amine (trans), depending on the facial selectivity of the hydride attack on the intermediate imine.

Synthetic Transformations Leading to Fused and Polycyclic Systems Incorporating the 3-tert-Butylcyclopentane Moiety

The 3-tert-butylcyclopentylamine scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These transformations often exploit the nucleophilicity of the amine group and can proceed with a high degree of stereochemical control, transferring the chirality of the starting amine to the final product.

Formation of 1,3-Oxazines and 1,3-Thiazines Fused to tert-Butylcyclopentane

A notable synthetic application of this compound derivatives is the construction of fused 1,3-oxazine and 1,3-thiazine ring systems. nih.gov A reported synthesis starts from 4-tert-butylcyclopentene, which undergoes a stereospecific [2+2] cycloaddition with chlorosulfonyl isocyanate to furnish a β-lactam (azetidinone). Ring-opening of this intermediate followed by reduction with lithium aluminium hydride yields 2-hydroxymethyl-4-tert-butyl-1-cyclopentylamine. nih.gov This amino alcohol is a key precursor for the synthesis of fused heterocycles.

By employing various ring-closure methods, this amino alcohol can be converted into a range of tert-butylcyclopentane-fused 1,3-oxazines. Similarly, by starting with the corresponding aminothiol, fused 1,3-thiazines can be accessed. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting fused bicyclic system.

Synthesis of Pyrimidinone Derivatives from 3-tert-Butylcyclopentane Carboxylates

The synthesis of pyrimidinone derivatives fused to or substituted with the 3-tert-butylcyclopentane moiety can be achieved through multicomponent reactions, such as the Biginelli reaction. nih.govwikipedia.org A plausible synthetic route would commence with a 3-tert-butylcyclopentane carboxylate. This starting material could be converted into a β-keto ester, a key component in the Biginelli condensation.

The Biginelli reaction typically involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com In this context, the 3-tert-butylcyclopentane-β-keto ester would react with an appropriate aldehyde and urea (or thiourea) to yield a pyrimidinone bearing the 3-tert-butylcyclopentyl substituent. The reaction conditions can be optimized to control the regioselectivity and yield of the desired product. mdpi.comorganic-chemistry.org

Exploration of Other N-Heterocyclic Fused Systems

The exploration of N-heterocyclic fused systems derived from this compound and its analogs has led to the development of various synthetic strategies, primarily focusing on the construction of fused pyrimidine (B1678525) structures. These methodologies leverage the reactivity of aminocyclopentane derivatives to build complex heterocyclic frameworks.

Research in this area has successfully produced a range of tert-butylcyclopentane-fused pyrimidin-4-ones and related compounds. Key starting materials in these syntheses include ethyl (1R,2S,4S)-2-amino-4-tert-butyl-1-cyclopentanecarboxylate, (1R,3S,5S)-3-tert-butyl-6-azabicyclo[3.2.0]heptan-7-one, and (1R,2S,4S*)-2-amino-4-tert-butyl-1-cyclopentanecarboxamide. researchgate.net

The reaction of (1R,2S,4S*)-2-amino-4-tert-butyl-1-cyclopentanecarboxamide with imidates or triethyl orthobenzoate has been shown to yield tert-butylcyclopentane-fused dihydropyrimidin-4-ones. researchgate.net This cyclocondensation reaction provides a direct route to this class of fused heterocycles.

Further derivatization of the tert-butylcyclopentane scaffold has been achieved through reactions of ethyl (1R,2S,4S*)-2-amino-4-tert-butyl-1-cyclopentanecarboxylate and its N-benzylamino analog. researchgate.net Treatment of these amino esters with potassium cyanate (B1221674) or phenyl isocyanate leads to the formation of fused pyrimidine-2,4-diones. researchgate.net Similarly, the use of potassium thiocyanate (B1210189) or phenyl isothiocyanate as reagents results in the corresponding 2-thioxopyrimidin-4-ones. researchgate.net

Table 1: Synthesis of Fused Pyrimidine Derivatives

| Starting Material | Reagent | Product Type | Citation |

|---|---|---|---|

| (1R,2S,4S)-2-Amino-4-tert-butyl-1-cyclopentanecarboxamide | Imidates or Triethyl orthobenzoate | tert-Butylcyclopentane-fused dihydropyrimidin-4-ones | researchgate.net |

| Ethyl (1R,2S,4S)-2-amino-4-tert-butyl-1-cyclopentanecarboxylate | Potassium cyanate or Phenyl isocyanate | tert-Butylcyclopentane-fused pyrimidine-2,4-diones | researchgate.net |

| Ethyl (1R,2S,4S)-2-benzylamino-4-tert-butyl-1-cyclopentanecarboxylate | Potassium cyanate or Phenyl isocyanate | tert-Butylcyclopentane-fused pyrimidine-2,4-diones | researchgate.net |

| Ethyl (1R,2S,4S)-2-amino-4-tert-butyl-1-cyclopentanecarboxylate | Potassium thiocyanate or Phenyl isothiocyanate | tert-Butylcyclopentane-fused 2-thioxopyrimidin-4-ones | researchgate.net |

| Ethyl (1R,2S,4S*)-2-benzylamino-4-tert-butyl-1-cyclopentanecarboxylate | Potassium thiocyanate or Phenyl isothiocyanate | tert-Butylcyclopentane-fused 2-thioxopyrimidin-4-ones | researchgate.net |

An alternative approach to more complex fused systems involves the ring-enlargement of a β-lactam precursor. The reaction of (1R,3S,5S*)-3-tert-butyl-6-azabicyclo[3.2.0]heptan-7-one with various lactim ethers has been demonstrated to furnish a series of tricyclic fused pyrimidin-4-ones. researchgate.net This strategy has been successfully applied to the synthesis of:

Pyrrolo[1,2-a]pyrimidin-4-ones

Pyrido[1,2-a]pyrimidin-4-ones

Azepino[1,2-a]pyrimidin-4-ones

These ring-enlargement reactions provide access to a variety of polycyclic systems with the tert-butylcyclopentane moiety embedded within a larger, more complex heterocyclic framework. researchgate.net

Table 2: Ring-Enlargement Reactions for Fused Pyrimidin-4-ones

| Starting Material | Reagent | Product Type | Citation |

|---|---|---|---|

| (1R,3S,5S)-3-tert-Butyl-6-azabicyclo[3.2.0]heptan-7-one | Lactim ethers | tert-Butylcyclopentane-fused pyrrolo[1,2-a]pyrimidin-4-ones | researchgate.net |

| (1R,3S,5S)-3-tert-Butyl-6-azabicyclo[3.2.0]heptan-7-one | Lactim ethers | tert-Butylcyclopentane-fused pyrido[1,2-a]pyrimidin-4-ones | researchgate.net |

| (1R,3S,5S*)-3-tert-Butyl-6-azabicyclo[3.2.0]heptan-7-one | Lactim ethers | tert-Butylcyclopentane-fused azepino[1,2-a]pyrimidin-4-ones | researchgate.net |

Advanced Stereochemical Characterization and Analysis of 3 Tert Butylcyclopentan 1 Amine

Elucidation of Relative and Absolute Configurations of Stereoisomers

The determination of the relative configuration (cis or trans) of the stereoisomers of 3-tert-butylcyclopentan-1-amine is crucial for a complete stereochemical description. The cis isomer has the amino and tert-butyl groups on the same side of the cyclopentane (B165970) ring, while the trans isomer has them on opposite sides. In cases where the two substituents are identical, cis-1,3-disubstituted cyclopentanes are achiral (meso compounds), whereas the trans isomers exist as a pair of enantiomers. However, with different substituents as in this compound, both cis and trans isomers are chiral and will exist as pairs of enantiomers.

A powerful technique for establishing the relative configuration of cyclic compounds is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal coupling constants (³J). The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. For substituted cyclopentanes, the ³J values can help distinguish between cis and trans isomers based on the preferred conformations. mdpi.com

For instance, in a related system of 3-alkyl-isochromanone-4-carboxylic acids, the configuration of cis and trans diastereomers was established by analyzing the ³J value between H-3 and H-4. mdpi.com Generally, smaller coupling constants (in the range of 3-6 Hz) are indicative of a cis relationship, corresponding to a gauche (synclinal) orientation of the coupled protons. mdpi.com Conversely, larger coupling constants (10-13 Hz) suggest a trans relationship, which favors an antiperiplanar arrangement of the protons. mdpi.com However, the conformational flexibility of the cyclopentane ring can sometimes lead to averaged coupling constants that are not straightforward to interpret, necessitating more advanced NMR techniques or computational modeling. mdpi.com

The absolute configuration, which describes the three-dimensional arrangement of atoms at a chiral center (R or S), is determined using the Cahn-Ingold-Prelog priority rules. chemicalbook.com Experimental determination of the absolute configuration often relies on methods such as X-ray crystallography of a single crystal or by relating the compound through a series of chemical reactions with known stereochemical outcomes to a compound of known absolute configuration. chemicalbook.com

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship | Chirality |

| (1R,3R) and (1S,3S) | Enantiomers (trans) | Chiral |

| (1R,3S) and (1S,3R) | Enantiomers (cis) | Chiral |

Conformational Preferences and Dynamic Stereochemistry of the Cyclopentane Ring System

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a planar structure. uq.edu.auyoutube.com The two most common non-planar conformations are the "envelope" and the "half-chair" (or "twist") forms. youtube.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. youtube.com In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformations are in rapid equilibrium, and the energy barrier between them is low. nih.gov

The presence of substituents on the cyclopentane ring influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. For this compound, the bulky tert-butyl group and the amino group will dictate the preferred conformation of the ring. The dynamic nature of the cyclopentane ring means that the substituents can interconvert between different pseudo-axial and pseudo-equatorial positions through a process called pseudorotation. nih.gov

The conformational preferences can be studied using a combination of experimental techniques like NMR spectroscopy (by analyzing coupling constants and through-space interactions like the Nuclear Overhauser Effect) and computational chemistry methods (molecular mechanics and quantum chemical calculations). mdpi.comnih.gov These computational methods can calculate the relative energies of different conformations and predict the most stable geometries. nih.gov

Impact of the tert-Butyl Group on Cyclopentane Conformation and Reactivity

The tert-butyl group is known for its significant steric bulk and its use as a "conformation-locking" group in cyclohexane (B81311) systems. researchgate.net While the effect is less pronounced in the more flexible cyclopentane ring, the tert-butyl group in this compound still exerts a strong influence on the ring's conformation. It will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preference can, in turn, influence the preferred orientation of the amino group at C1.

Table 2: Influence of Substituents on Cycloalkane Conformation

| Substituent | A-value (kcal/mol) in Cyclohexane | Conformational Preference |

| -CH₃ | 1.7 | Equatorial |

| -CH(CH₃)₂ | 2.1 | Equatorial |

| -C(CH₃)₃ | ~5.0 | Strongly Equatorial |

| -NH₂ | ~1.2-1.6 | Equatorial |

| Note: A-values represent the energy difference between the axial and equatorial conformations in monosubstituted cyclohexanes and are a measure of steric bulk. While these values are for cyclohexane, they provide a general indication of the steric demand of the substituents. |

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are powerful, non-destructive techniques for determining the stereochemistry of chiral molecules in solution. researchgate.netresearchgate.net These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov The primary chiroptical techniques used for stereochemical analysis are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. For chiral amines, the ECD spectrum can be used to assign the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra for the different enantiomers. nih.gov The derivatization of the amine with a chromophoric group is a common strategy to enhance the ECD signal and facilitate the analysis. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD provides detailed information about the three-dimensional structure of a molecule, including its absolute configuration and conformational equilibrium in solution. nih.gov The VCD spectrum is rich in bands corresponding to the various vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific stereoisomer, it is possible to make an unambiguous assignment of the absolute configuration. VCD can be particularly useful for molecules with multiple chiral centers and conformational flexibility, like this compound.

The application of these chiroptical methods, in conjunction with computational modeling, provides a robust platform for the complete stereochemical elucidation of the stereoisomers of this compound.

Table 3: Chiroptical Techniques for Stereochemical Analysis

| Technique | Spectral Region | Information Obtained |

| Electronic Circular Dichroism (ECD) | UV-Visible | Absolute configuration, electronic transitions |

| Vibrational Circular Dichroism (VCD) | Infrared | Absolute configuration, solution conformation |

Chemical Reactivity and Reaction Mechanisms of 3 Tert Butylcyclopentan 1 Amine

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group in 3-tert-Butylcyclopentan-1-amine renders it nucleophilic, enabling it to participate in a variety of chemical transformations.

Acylation and Alkylation Reactions

The primary amine functionality of this compound readily undergoes acylation and alkylation reactions. In acylation, the amine attacks an acylating agent, such as an acyl chloride or anhydride, to form a new carbon-nitrogen bond, resulting in an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation involves the reaction of the amine with an alkyl halide. The nucleophilic nitrogen atom displaces the halide, forming a secondary amine. Further alkylation can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The bulky tert-butyl group on the cyclopentane (B165970) ring can sterically hinder these reactions to some extent, influencing the reaction rates and the distribution of products.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride | Amide |

| Acylation | Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary Amine |

Formation of Imines and Enamines

This compound reacts with aldehydes and ketones to form imines. masterorganicchemistry.comyoutube.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by acid and is reversible. masterorganicchemistry.comyoutube.com The formation of the C=N double bond is characteristic of an imine. youtube.com

When reacted with a carbonyl compound that has an α-hydrogen, and under specific conditions, an enamine can be formed. Enamines are characterized by a C=C-N linkage. The reaction of aldehydes and ketones with secondary amines typically leads to enamines. libretexts.org However, under certain catalytic conditions, primary amines can also lead to enamine formation. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an iminium salt intermediate, which then deprotonates at the α-carbon to yield the enamine. masterorganicchemistry.com

Reactions Involving the Cyclopentane Ring

While the reactivity of the primary amine is a dominant feature, the cyclopentane ring can also participate in chemical transformations, particularly when activated.

Electrophilic Substitution Reactions on Activated Derivatives

Direct electrophilic substitution on the cyclopentane ring of this compound is generally not feasible due to the electron-donating nature of the alkyl groups, which is insufficient to activate the ring towards electrophilic attack. However, if the amine group is converted into a strongly activating and directing group, such as an amide, electrophilic substitution might be possible under forcing conditions. The position of substitution would be influenced by the steric bulk of the tert-butyl group and the directing effect of the functionalized amine.

Ring-Opening and Rearrangement Reactions

The cyclopentane ring in this compound is generally stable. Ring-opening or rearrangement reactions are not common under standard conditions. Such transformations would require high energy input or specific catalytic systems capable of cleaving C-C bonds. For instance, certain transition metal catalysts can promote ring-opening or ring-expansion reactions of cycloalkanes, but specific examples involving this compound are not readily found in the literature.

Catalytic Transformations Mediated by this compound Derived Ligands

A significant area of interest is the use of ligands derived from this compound in asymmetric catalysis. Chiral ligands synthesized from this amine can be complexed with transition metals to create catalysts for a variety of enantioselective transformations. The stereochemistry of the amine, with its chiral centers, can be transferred to the product of the catalytic reaction, leading to high enantiomeric excesses.

For example, Schiff base ligands formed by the condensation of this compound with salicylaldehydes can be used to prepare chiral metal complexes. These complexes have shown activity in reactions such as asymmetric epoxidation, cyclopropanation, and other C-C bond-forming reactions. The steric and electronic properties of the tert-butyl group and the cyclopentyl moiety play a crucial role in determining the efficiency and selectivity of these catalysts.

| Ligand Type | Metal | Catalytic Application |

| Chiral Schiff Base | Transition Metals (e.g., Cu, Ru) | Asymmetric Epoxidation |

| Chiral Phosphine-Amine | Transition Metals (e.g., Rh, Ir) | Asymmetric Hydrogenation |

Mechanistic Investigations of Key Synthetic Pathways and Transformations.

The synthesis of this compound can be achieved through several established synthetic routes. While specific mechanistic studies on this particular molecule are not extensively documented in the public domain, the reaction mechanisms for the key transformations involved are well-understood in organic chemistry. This section will explore the plausible mechanistic pathways for the synthesis of this compound from logical precursors.

The primary methods for the synthesis of a primary amine like this compound involve the transformation of a carbonyl group or a carboxylic acid derivative. Key synthetic strategies include reductive amination of a ketone, and rearrangement reactions such as the Hofmann, Curtius, and Schmidt rearrangements, as well as the Ritter reaction from a corresponding alcohol.

Reductive Amination of 3-tert-Butylcyclopentanone

The mechanism proceeds in two main stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 3-tert-butylcyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial addition of ammonia forms an unstable hemiaminal intermediate. Subsequent dehydration of the hemiaminal, also acid-catalyzed, leads to the formation of a 3-tert-butylcyclopentan-1-imine.

Reduction of the Imine: The C=N double bond of the imine is then reduced to an amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can be critical to prevent the reduction of the starting ketone before imine formation. Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine.

Table 1: Key Steps in the Reductive Amination of 3-tert-Butylcyclopentanone

| Step | Reactants | Intermediate | Product of Step |

|---|---|---|---|

| 1 | 3-tert-Butylcyclopentanone, Ammonia | Hemiaminal | 3-tert-Butylcyclopentan-1-imine |

Hofmann Rearrangement of 3-tert-Butylcyclopentanecarboxamide

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom. wikipedia.org To synthesize this compound via this route, the starting material would be 3-tert-butylcyclopentanecarboxamide.

The mechanism involves the following key steps:

N-Bromination: The reaction is initiated by the deprotonation of the amide by a strong base, typically sodium hydroxide (B78521), followed by reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

Second Deprotonation: A second proton is removed from the nitrogen by the base, forming a bromoamide anion. wikipedia.org

Rearrangement: The crucial step is the rearrangement where the alkyl group (the 3-tert-butylcyclopentyl group) migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion as a leaving group. wikipedia.org This concerted step results in the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous basic solution. Nucleophilic attack of hydroxide on the carbonyl carbon of the isocyanate forms a carbamate (B1207046) anion.

Decarboxylation: The carbamate anion is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, this compound. wikipedia.org

Table 2: Mechanistic Steps of the Hofmann Rearrangement

| Step | Reactant | Reagents | Intermediate | Product of Step |

|---|---|---|---|---|

| 1 | 3-tert-Butylcyclopentanecarboxamide | NaOH, Br₂ | N-bromo-3-tert-butylcyclopentanecarboxamide | - |

| 2 | N-bromo-3-tert-butylcyclopentanecarboxamide | NaOH | Bromoamide anion | - |

| 3 | Bromoamide anion | - | - | 3-tert-Butylcyclopentyl isocyanate |

| 4 | 3-tert-Butylcyclopentyl isocyanate | H₂O, NaOH | Carbamate anion | - |

Curtius Rearrangement of 3-tert-Butylcyclopentanecarbonyl Azide (B81097)

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate to furnish a primary amine from a carboxylic acid derivative, in this case, an acyl azide. nih.govwikipedia.org The starting material for the synthesis of this compound would be 3-tert-butylcyclopentanecarboxylic acid, which is first converted to the corresponding acyl azide.

The mechanism can be outlined as follows:

Acyl Azide Formation: 3-tert-Butylcyclopentanecarboxylic acid is converted into an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with sodium azide (NaN₃) to produce 3-tert-butylcyclopentanecarbonyl azide. organic-chemistry.org

Rearrangement: The acyl azide undergoes thermal or photochemical rearrangement. nih.gov In a concerted process, the 3-tert-butylcyclopentyl group migrates to the nitrogen atom with the concurrent loss of nitrogen gas (N₂), a very stable leaving group. wikipedia.org This step forms the 3-tert-butylcyclopentyl isocyanate.

Hydrolysis: The isocyanate is then hydrolyzed in the presence of water and acid or base. The addition of water to the isocyanate forms a carbamic acid intermediate. byjus.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to give the final product, this compound. byjus.com

Table 3: Mechanistic Pathway of the Curtius Rearrangement

| Step | Reactant | Reagents | Intermediate | Product of Step |

|---|---|---|---|---|

| 1 | 3-tert-Butylcyclopentanecarboxylic acid | SOCl₂, then NaN₃ | 3-tert-Butylcyclopentanecarbonyl chloride | 3-tert-Butylcyclopentanecarbonyl azide |

| 2 | 3-tert-Butylcyclopentanecarbonyl azide | Heat or hv | - | 3-tert-Butylcyclopentyl isocyanate |

| 3 | 3-tert-Butylcyclopentyl isocyanate | H₂O | Carbamic acid | - |

Ritter Reaction of 3-tert-Butylcyclopentanol

The Ritter reaction offers another route to amines, starting from an alcohol and a nitrile in the presence of a strong acid. organic-chemistry.orgnrochemistry.com To synthesize this compound, 3-tert-butylcyclopentanol would be the precursor.

The mechanism unfolds as follows:

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the hydroxyl group of 3-tert-butylcyclopentanol is protonated, forming a good leaving group (water). The departure of water generates a secondary carbocation at the C1 position of the cyclopentane ring. It is also possible for a hydride shift to occur, leading to the more stable tertiary carbocation, however, the subsequent steps would lead to a different product. For the synthesis of the desired amine, the secondary carbocation is the key intermediate.

Nitrilium Ion Formation: A nitrile, such as acetonitrile, acts as a nucleophile and attacks the carbocation. This addition results in the formation of a nitrilium ion intermediate. organic-chemistry.orgmissouri.edu

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water. The addition of a water molecule to the carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields an N-substituted amide, N-(3-tert-butylcyclopentyl)acetamide. nrochemistry.com

Amide Hydrolysis: The resulting amide can then be hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding this compound and acetic acid (or its conjugate base).

Table 4: Key Stages of the Ritter Reaction

| Step | Reactant | Reagents | Intermediate | Product of Step |

|---|---|---|---|---|

| 1 | 3-tert-Butylcyclopentanol | H₂SO₄ | 3-tert-Butylcyclopentyl carbocation | - |

| 2 | 3-tert-Butylcyclopentyl carbocation, Acetonitrile | - | Nitrilium ion | - |

| 3 | Nitrilium ion | H₂O | - | N-(3-tert-butylcyclopentyl)acetamide |

Spectroscopic and Chromatographic Methods for the Analysis of 3 Tert Butylcyclopentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-tert-butylcyclopentan-1-amine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the large tert-butyl group significantly influences the chemical shifts of the cyclopentyl ring protons. The protons on the carbon bearing the tert-butyl group and the carbon bearing the amine group are of particular diagnostic importance.

¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as for the five carbons of the cyclopentyl ring. The chemical shifts of the ring carbons are influenced by the position of the tert-butyl and amine substituents.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This technique is invaluable for assigning the carbon signals of the cyclopentyl ring in this compound. For instance, a DEPT-135 spectrum would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-NH₂) | 55-65 |

| C2 (CH₂) | 30-40 |

| C3 (CH-tBu) | 45-55 |

| C4 (CH₂) | 20-30 |

| C5 (CH₂) | 30-40 |

| C(CH₃)₃ (quaternary) | 30-40 |

Note: These are predicted values and may vary based on the solvent and specific isomer.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. COSY spectra would be used to trace the proton-proton correlations within the cyclopentyl ring, confirming the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is a crucial step in assigning the ¹H and ¹³C signals definitively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the attachment point of the tert-butyl group to the cyclopentyl ring by observing correlations between the tert-butyl protons and the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclopentyl ring. For example, a NOESY correlation between the protons of the tert-butyl group and the proton on the amine-bearing carbon would suggest a cis relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches) and the C-H bonds of the alkyl groups (around 2850-3000 cm⁻¹). N-H bending vibrations are also expected in the 1590-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C stretching and skeletal vibrations of the cyclopentyl ring and tert-butyl group would be observable in the Raman spectrum. As a less polar functional group, the tert-butyl group's symmetric vibrations often give rise to strong Raman signals.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-3000 |

| N-H (amine) | Bend (Scissoring) | 1590-1650 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight and information about the molecule's structure from its fragmentation pattern. For this compound (C₉H₁₉N), the nominal molecular weight is 141 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for alkylamines and substituted cycloalkanes. A prominent fragmentation pathway would be the loss of the tert-butyl group (a loss of 57 Da) to form a stable cation. Alpha-cleavage next to the amine group is also a common fragmentation route for amines.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Due to the presence of two stereocenters (at C1 and C3), this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chromatographic methods are essential for separating these isomers and assessing the purity of a sample.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is vaporized and passed through a long, thin column. Different compounds travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, allowing for their separation.

For this compound, GC-MS can be used to:

Assess Purity: The presence of any impurities will be revealed as separate peaks in the chromatogram.

Resolve Isomers: Using a suitable chiral stationary phase in the GC column, it is possible to separate the different stereoisomers of this compound. Each separated isomer will then enter the mass spectrometer, where its mass spectrum can be recorded, confirming that the separated peaks are indeed isomers with the same molecular weight and fragmentation pattern.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of chemical compounds. For a molecule such as this compound, which is a primary aliphatic amine, HPLC methods can be tailored to achieve effective analysis, particularly for resolving its stereoisomers. The enantioselective separation of chiral amines is crucial in pharmaceutical and chemical industries, and HPLC with chiral stationary phases (CSPs) is one of the most effective techniques for this purpose. yakhak.org

The primary challenge in the HPLC analysis of this compound is its lack of a significant chromophore, which would allow for straightforward detection using a standard UV-Vis detector. To overcome this, two primary strategies are employed: derivatization or the use of alternative detection methods.

Derivatization

To enhance detectability, the amine can be reacted with a labeling agent to attach a chromophoric or fluorophoric group. A common derivatizing agent for amines is 4-nitro-7-((1-piperazinyl)carbonyl)-2,1,3-benzoxadiazole (NBD-PZ), which reacts with the primary amine to form a highly fluorescent derivative. yakhak.org This allows for sensitive detection using a fluorescence detector (FLD). Another approach involves dansylation, reacting the amine with a dansyl compound, which also yields a derivative suitable for fluorescence or UV detection. nih.gov

Chiral Separation

As this compound is a chiral compound, separating its enantiomers is often a key analytical goal. This is typically achieved through direct resolution using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have proven highly effective for the enantiomeric resolution of a wide range of chiral amines. yakhak.orgmdpi.com The choice of the specific CSP, such as Chiralpak® or Chiralcel® columns, can significantly affect the separation efficiency. yakhak.orgmdpi.com

The mobile phase composition is critical for achieving baseline resolution of the enantiomers. For normal-phase HPLC on polysaccharide-based CSPs, a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol or ethanol, is commonly used. yakhak.orgmdpi.com The ratio of hexane (B92381) to alcohol is optimized to balance retention time and resolution.

A summary of typical HPLC conditions for the analysis of a chiral amine like this compound is presented below.

| Parameter | Description | Rationale |

| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose tris(phenylcarbamate) derivatives) | Provides a chiral environment necessary for the differential interaction and separation of enantiomers. yakhak.orgresearchgate.net |

| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol) | Optimizes the elution and separation of non-polar to semi-polar analytes on a normal-phase CSP. yakhak.orgmdpi.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Standard flow rate for analytical scale HPLC to ensure efficient separation without excessive pressure. yakhak.org |

| Detection | UV or Fluorescence Detector (FLD) | Requires pre-column derivatization with an agent like NBD or Dansyl chloride to render the analyte detectable. yakhak.orgnih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) | Maintains stable and reproducible chromatographic conditions. researchgate.net |

Research Findings

While specific studies detailing the HPLC analysis of this compound are not prevalent in the reviewed literature, extensive research on structurally similar chiral amines provides a robust framework for its analysis. Studies have shown that for aliphatic amines, cellulose-based CSPs like Chiralcel OD-H or amylose-based CSPs like Chiralpak IE can provide excellent enantioselectivity. yakhak.org The separation is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. researchgate.net The success of the separation is influenced by factors such as the mobile phase composition, the specific CSP used, and whether the CSP is coated or covalently bonded to the silica (B1680970) support. yakhak.org For instance, research on various chiral amines demonstrated that coated-type CSPs often show better enantiomeric separation than covalently bonded types. yakhak.org

Computational Studies and Theoretical Insights into 3 Tert Butylcyclopentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-tert-Butylcyclopentan-1-amine. wikipedia.org These calculations solve the Schrödinger equation for the molecule, providing fundamental information about its electron distribution and orbital energies. wikipedia.org

A key aspect of the electronic structure is the distribution of charge within the molecule. The nitrogen atom of the amine group, being more electronegative than carbon and hydrogen, draws electron density towards itself, resulting in a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon and hydrogen atoms. This polarity is crucial for the molecule's intermolecular interactions and its reactivity as a nucleophile. The bulky tert-butyl group, being electron-donating, can further influence the charge distribution across the cyclopentane (B165970) ring.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. The HOMO is typically localized on the lone pair of the nitrogen atom, indicating that this is the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential and is a key descriptor in predicting the nucleophilicity of the amine. Conversely, the LUMO is generally distributed across the anti-bonding orbitals of the C-N and C-H bonds. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis can further dissect the bonding within the molecule, quantifying the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and sigma* orbitals). This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| Dipole Moment | ~1.2 - 1.5 D | Indicates the overall polarity of the molecule. |

| Partial Charge on N | -0.4 to -0.6 e | Shows the electron-rich nature of the amine nitrogen. |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 to +2.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicates the kinetic stability of the molecule. |

Note: These values are illustrative and would require specific DFT calculations (e.g., at the B3LYP/6-31G level of theory) for precise determination.*

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic puckering, primarily adopting two low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry). The energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation. The presence of bulky substituents like the tert-butyl group and the amine group significantly influences the conformational landscape of the ring.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational space of this compound. nih.govresearchgate.netnih.gov MM methods use classical force fields to calculate the potential energy of different conformations, allowing for the identification of the most stable (lowest energy) structures. The tert-butyl group, due to its large steric bulk, has a strong preference for an equatorial position on the cyclopentane ring to minimize steric strain. conicet.gov.arrsc.orgfiveable.me This preference effectively "locks" the conformation of the ring to a significant extent.

There are two possible diastereomers of this compound: cis and trans. In the cis isomer, the amine and tert-butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. For each diastereomer, the amine group can be in either an axial or an equatorial position relative to the mean plane of the ring.

trans-3-tert-Butylcyclopentan-1-amine : The most stable conformation is expected to have both the tert-butyl group and the amine group in equatorial positions to minimize steric interactions.

cis-3-tert-Butylcyclopentan-1-amine : In this isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the tert-butyl group, it will strongly favor the equatorial position, forcing the amine group into an axial position.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule, showing the transitions between different conformations over time and at different temperatures. These simulations can also reveal the influence of solvent on the conformational preferences.

Table 2: Predicted Relative Energies of this compound Conformers

| Isomer | Substituent Positions | Predicted Relative Energy (kcal/mol) |

| trans | tert-Butyl (eq), Amine (eq) | 0 (most stable) |

| trans | tert-Butyl (ax), Amine (ax) | High |

| cis | tert-Butyl (eq), Amine (ax) | ~1.5 - 2.5 |

| cis | tert-Butyl (ax), Amine (eq) | > 4.0 |

Note: These are estimated values based on principles of conformational analysis. Actual values would be obtained from molecular mechanics or quantum chemical calculations.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. acs.orgmonash.edunih.govmoreheadstate.eduacs.orgucsb.edu For this compound, several types of reactions can be computationally explored.

One of the most fundamental reactions of amines is their nucleophilic substitution and addition reactions. nih.govresearchgate.netresearchgate.netmasterorganicchemistry.com For example, the reaction of this compound with an alkyl halide can be modeled to understand the SN2 reaction mechanism. ucsb.edu DFT calculations can be used to locate the transition state structure, where the C-N bond is partially formed and the C-halide bond is partially broken. The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. The steric hindrance caused by the tert-butyl group and the cyclopentyl ring would be expected to influence the accessibility of the nitrogen lone pair and thus the activation energy.

Another important class of reactions for primary amines is their reaction with carbonyl compounds to form imines. Computational studies can elucidate the stepwise mechanism involving nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by dehydration to the imine. nih.gov The calculations can determine the energy profile of the entire reaction, identifying the rate-determining step.

Furthermore, computational models can predict the thermochemistry of reactions, such as the enthalpy and Gibbs free energy of reaction, which determine the position of the chemical equilibrium. nih.gov

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactant | Method | Calculated Activation Energy (kcal/mol) |

| SN2 | Methyl Iodide | DFT (B3LYP/6-311+G(d,p)) | 15 - 20 |

| Imine Formation | Acetone | DFT (B3LYP/6-311+G(d,p)) | 10 - 15 (for rate-determining step) |

Note: These are representative values. The actual activation energies would depend on the specific reactants, solvent, and level of theory used in the calculations.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govajol.infooup.comnih.govacs.orgifpenergiesnouvelles.fracs.orgnih.govresearchgate.net While specific QSAR studies on this compound may be limited, QSAR models developed for aliphatic and cyclic amines can provide valuable insights into its expected behavior.

In a typical QSAR study for amine reactivity, various molecular descriptors are calculated for a set of amines. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). These descriptors are then used to build a mathematical model that predicts a particular property, such as reaction rate constants or binding affinities.

For instance, the nucleophilicity of aliphatic amines has been shown to correlate with descriptors such as the HOMO energy and the polarizability of the molecule. masterorganicchemistry.com Steric parameters, which quantify the bulkiness of the substituents around the nitrogen atom, are also crucial in predicting reactivity. masterorganicchemistry.com In the case of this compound, the presence of the bulky tert-butyl group would be a significant descriptor in any QSAR model.

QSAR models can also be used to predict properties like toxicity or environmental fate. For aliphatic amines, hydrophobicity, often represented by the octanol-water partition coefficient (logP), is a key descriptor in QSAR models for predicting toxicity to aquatic organisms. nih.govajol.info

While a dedicated QSAR model for this compound would require a dataset of structurally similar compounds with measured reactivity or activity data, existing models for aliphatic amines can serve as a useful guide for predicting its properties and for designing new molecules with desired characteristics.

Table 4: Common Descriptors in QSAR Models for Aliphatic Amines

| Descriptor Type | Example Descriptor | Property Predicted |

| Quantum Chemical | HOMO Energy | Nucleophilicity, Reactivity |

| Steric | Taft Steric Parameter (Es) | Reaction Rates |

| Hydrophobicity | logP | Aquatic Toxicity, Bioaccumulation |

| Electronic | Partial Charge on Nitrogen | Basicity (pKa) |

Applications of 3 Tert Butylcyclopentan 1 Amine in Modern Organic Synthesis

Strategic Use as a Chiral Building Block in Multistep Synthesis

The enantiomerically pure forms of 3-tert-butylcyclopentan-1-amine serve as valuable chiral building blocks in the total synthesis of complex bioactive molecules. The stereogenic centers on the cyclopentane (B165970) ring, once established, can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

The synthesis of such chiral amines can be approached through various methods, including the diastereoselective reduction of the corresponding imine or the reductive amination of 3-tert-butylcyclopentanone. For instance, the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven effective in the asymmetric synthesis of a wide range of amines. This methodology allows for the diastereoselective addition of nucleophiles to the imine, with the auxiliary being readily cleavable under mild conditions to afford the desired chiral amine. While specific examples detailing the multi-step synthesis of a complex target using this compound as a chiral building block are not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support its potential in this capacity. The bulky tert-butyl group can play a crucial role in facial selectivity, guiding incoming reagents to the less hindered face of the cyclopentane ring, thereby enabling the construction of specific stereoisomers.

A plausible synthetic route to enantiomerically enriched this compound could involve the following steps:

| Step | Reaction | Reagents | Product |

| 1 | Synthesis of Ketone | Varies | 3-tert-Butylcyclopentanone |

| 2 | Imine Formation | (R)- or (S)-tert-Butanesulfinamide | Chiral N-tert-Butanesulfinyl imine |

| 3 | Diastereoselective Reduction | Reducing agent (e.g., NaBH4) | Chiral N-tert-Butanesulfinyl amine |

| 4 | Deprotection | Acid (e.g., HCl) | (R)- or (S)-3-tert-Butylcyclopentan-1-amine |

This strategic application in multistep synthesis highlights the importance of developing robust methods for the preparation of enantiomerically pure this compound.

Precursor for N-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. This compound can serve as a versatile precursor for the synthesis of various N-heterocyclic systems. The primary amine functionality allows for a wide range of chemical transformations to construct rings of different sizes and functionalities.

One common approach involves the reaction of the amine with bifunctional electrophiles. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of pyrrolidines or piperidines fused to the cyclopentane ring. The stereochemistry of the starting amine can be transferred to the newly formed heterocyclic ring, providing access to stereochemically defined polycyclic structures.

The use of N-tert-butanesulfinyl imines derived from 3-tert-butylcyclopentanone also offers a powerful route to N-heterocycles. beilstein-journals.org After nucleophilic addition to the imine, the resulting sulfinamide can be further manipulated. The nitrogen atom, once deprotected, can participate in intramolecular cyclization reactions to form a variety of heterocyclic structures. beilstein-journals.org This strategy has been widely employed for the synthesis of alkaloids and other biologically active nitrogenous compounds. beilstein-journals.org For instance, a general strategy for the synthesis of N-containing heterocycles from N-tert-butanesulfinyl imines involves the initial addition of an organometallic reagent containing a leaving group, followed by deprotection and intramolecular cyclization.

While specific examples of heterocycle synthesis starting directly from this compound are not prevalent in the literature, the chemical principles governing such transformations are well-established.

Ligand Development for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral amines and their derivatives are frequently employed as ligands for transition metals in a variety of catalytic transformations. The steric and electronic properties of this compound make it an interesting candidate for ligand design.

The amine can be readily converted into various ligand types, such as phosphine-amine (P,N) ligands, by reaction with appropriate phosphorus electrophiles. The chirality of the amine backbone can induce asymmetry in the metal's coordination sphere, enabling enantioselective catalysis. The bulky tert-butyl group can create a well-defined chiral pocket around the metal center, which can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

Although specific studies detailing the use of ligands derived from this compound in asymmetric catalysis are not widely reported, the successful application of other chiral cyclopentylamines in reactions like palladium-catalyzed asymmetric allylic alkylation suggests the potential of this scaffold. researchgate.net The performance of such a ligand in a catalytic reaction would be highly dependent on the specific reaction conditions and the nature of the metal and substrate.

A hypothetical example of a chiral P,N-ligand derived from this compound is shown below:

| Ligand Component | Structure |

| Chiral Amine | This compound |

| Phosphine (B1218219) Moiety | e.g., Diphenylphosphine |

| Resulting Ligand | (3-tert-Butylcyclopentyl)diphenylphosphine-amine |

The synthesis and evaluation of such ligands in key asymmetric transformations would be a valuable area of future research.

Component in the Synthesis of Advanced Materials

The incorporation of specific molecular fragments into polymers and other materials can impart unique properties. The bulky and rigid structure of the 3-tert-butylcyclopentyl moiety could be exploited in the synthesis of advanced materials with tailored characteristics.

For instance, polyamides or polyimides synthesized from monomers containing the this compound unit could exhibit enhanced thermal stability and altered solubility profiles due to the presence of the bulky, non-polar tert-butyl group. This can be advantageous in the development of high-performance polymers for specialized applications.

Furthermore, the chiral nature of this compound could be utilized in the creation of chiral stationary phases for chromatography. Covalently attaching enantiomerically pure this compound derivatives to a solid support, such as silica (B1680970) gel, could lead to materials capable of separating racemic mixtures. The steric hindrance provided by the tert-butyl group could play a significant role in the chiral recognition mechanism.

While the literature does not currently provide specific examples of advanced materials incorporating this compound, the principles of polymer chemistry and materials science suggest that its unique structural features hold promise for future applications in this field. The synthesis of monomers derived from this amine and their subsequent polymerization would be the first step in exploring this potential.

Emerging Research Avenues and Future Outlook for 3 Tert Butylcyclopentan 1 Amine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of sterically hindered amines like 3-tert-butylcyclopentan-1-amine presents a considerable challenge due to the potential for low reactivity and side reactions. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes, moving beyond classical methods that often suffer from low atom economy and harsh conditions. rsc.org

Key areas of development include:

Catalytic Reductive Amination: A primary focus will be the direct reductive amination of 3-tert-butylcyclopentan-1-one. Modern catalysis offers highly selective methods using molecular hydrogen, which is an environmentally benign reducing agent. Research into nanostructured, bimetallic catalysts, such as Cobalt/Scandium systems, has shown high efficiency for producing primary amines from ketones and ammonia (B1221849) with excellent functional group tolerance. researchgate.net The application of such catalysts could provide a direct and high-yielding pathway to this compound.

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Methodologies: This elegant strategy involves the temporary conversion of an alcohol to a carbonyl compound by a catalyst, which then undergoes reductive amination with the amine product being formed upon the return of the "borrowed" hydrogen. researchgate.net Applying this to 3-tert-butylcyclopentan-1-ol would enable the synthesis of the target amine using ammonia in a one-pot, waste-reducing process. organic-chemistry.org These methods often utilize earth-abundant metal catalysts, enhancing their sustainability. rsc.org

Synthesis from Renewable Feedstocks: A long-term goal is the synthesis of amines from renewable resources. rsc.org While direct synthesis from biomass is complex, research into converting biomass-derived precursors into functionalized cyclopentanones could provide a green starting point for the synthesis of this compound. rsc.org

Direct Hydroamination of Alkenes: Recent breakthroughs have demonstrated the direct synthesis of alkyl amines from dinitrogen and simple alkenes using advanced titanium polyhydride catalysts. riken.jp While still in early stages, this approach represents a paradigm shift, and future iterations could potentially be adapted for the synthesis of complex amines like this compound from a corresponding alkene precursor under remarkably mild conditions. riken.jp

Table 1: Comparison of Potential Synthetic Routes to this compound

| Method | Precursor | Key Reagents/Catalyst | Advantages | Challenges |

| Catalytic Reductive Amination | 3-tert-Butylcyclopentan-1-one | H₂, NH₃, Co/Sc Catalyst researchgate.net | High selectivity, good functional group tolerance, uses H₂. | Requires synthesis of the ketone precursor. |

| Borrowing Hydrogen | 3-tert-Butylcyclopentan-1-ol | NH₃, Cp*Ir Complex organic-chemistry.org | High atom economy, one-pot reaction. | Requires synthesis of the alcohol precursor; may require high temperatures. |

| Hydroamination of Alkene | 3-tert-Butylcyclopentene | Ti-polyhydride, N₂ riken.jp | Direct use of N₂, mild conditions. | Catalyst sensitivity, currently limited substrate scope. |

Discovery of Unexplored Reactivity Patterns

The unique steric environment of this compound dictates its reactivity. The bulky tert-butyl group can shield the amine and adjacent C-H bonds, leading to unique selectivity in various transformations.

Sterically Hindered C-N Coupling: The development of ligands for palladium-catalyzed Buchwald-Hartwig amination has made the coupling of sterically hindered amines possible. nih.govacs.org Research using rationally designed biarylphosphine ligands has enabled the arylation of extremely bulky primary amines with a wide range of aryl halides under mild conditions. nih.gov Applying these advanced catalyst systems to this compound could open pathways to a vast library of N-aryl derivatives, which are valuable structures in drug discovery. acs.org Similarly, copper-catalyzed C-N coupling has re-emerged as a powerful tool, with new ligands capable of facilitating reactions even with ortho-substituted aryl iodides and hindered amines. nih.gov

C-H Bond Functionalization: Direct functionalization of C-H bonds is a frontier in organic synthesis. thieme-connect.com The specific stereoelectronic properties of this compound could direct C-H activation to specific positions on the cyclopentane (B165970) ring. Photocatalytic approaches, in particular, have shown promise for the C-H alkylation of unmasked primary amines. researchgate.net Exploring these reactions could lead to novel, deaminative functionalizations or the synthesis of complex, substituted cyclopentylamines, using the amine as a temporary directing group. researchgate.net

Ring-Opening and Rearrangements: The strain and substitution pattern of the cyclopentane ring could be exploited in novel rearrangement or ring-opening reactions. For instance, studies on other cyclic amines have shown that oxidative C-N and C-C bond cleavage can be achieved using photocatalysis or copper salts, transforming cyclic amines into linear aldehydes or carboxylic acids. acs.org Investigating such deconstructive approaches with derivatives of this compound could yield valuable functionalized linear products.

Table 2: Potential Reactivity Scope for this compound

| Reaction Type | Reagents/Catalyst | Potential Product | Research Focus |

| Pd-Catalyzed Arylation | Aryl Halide, Pd-precatalyst, Biarylphosphine Ligand nih.gov | N-Aryl-3-tert-butylcyclopentan-1-amine | Accessing hindered anilines for medicinal chemistry. |

| Cu-Catalyzed Arylation | Aryl Iodide, CuI, Pyrrole-ol Ligand nih.gov | N-Aryl-3-tert-butylcyclopentan-1-amine | Developing cost-effective and versatile coupling methods. |

| Photocatalytic C-H Alkylation | Alkene, Photocatalyst (e.g., 4CzIPN) researchgate.net | α-Alkylated or Deaminated Products | Creating complex scaffolds via late-stage functionalization. |

| Oxidative Ring Opening | Persulfate, Photocatalyst or Cu(I) Salt acs.org | Functionalized Aldehydes or Carboxylic Acids | Deconstructive synthesis for alternative building blocks. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, modern automation and flow chemistry techniques are indispensable.

Continuous Flow Synthesis: Flow chemistry offers significant advantages for amine synthesis, including enhanced safety, precise control over reaction parameters, and ease of scalability. acs.org Reactions that are difficult or hazardous in batch, such as those involving unstable intermediates or strong exotherms, can be managed effectively in flow reactors. acs.orgmorressier.com The synthesis of primary amines from alcohols and ammonia has been successfully demonstrated in a continuous flow setup using a nickel catalyst. acs.org This approach could be directly adapted for the large-scale production of this compound.

Automated Synthesis Platforms: Automated systems that integrate reaction execution, workup, and purification can dramatically accelerate the synthesis of compound libraries. researchgate.net By implementing the optimized synthetic routes for this compound and its subsequent derivatization (e.g., C-N coupling) on an automated platform, researchers could rapidly generate a diverse set of analogues for screening in drug discovery or materials science programs. nih.gov These platforms utilize pre-packed reagent capsules and software-controlled protocols to ensure reproducibility and efficiency. researchgate.net

Development of Derivatives for Mechanistic Probes in Organic Reactions